benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate is a complex organic compound with the molecular formula C19H21IN2O3 and a molecular weight of 452.28611 g/mol . This compound is characterized by the presence of a benzyl group, a tert-butyl group, and an iodobenzoyl group attached to a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions . The process begins with the bromination of a suitable precursor, followed by the protection of the benzyl group. The final step involves a halogen exchange reaction to introduce the iodine atom into the molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective groups and halogen exchange reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups through halogen exchange reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, halogen exchange reactions can produce compounds with different halogen atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate moiety allows it to form stable complexes with various biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbazate: A similar compound with a hydrazinecarboxylate moiety, used in the synthesis of various organic molecules.
tert-Butyl (substituted benzamido)phenylcarbamate: Another related compound with anti-inflammatory properties.
Uniqueness
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific scientific research applications where its particular reactivity and interactions are required .
Eigenschaften
Molekularformel |
C19H21IN2O3 |
---|---|
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate |
InChI |
InChI=1S/C19H21IN2O3/c1-19(2,3)22(17(23)15-11-7-8-12-16(15)20)21-18(24)25-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
SWBRPLFTVLPZNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.